Cas no 848501-96-2 (Methyl 4,6-dichloroquinoline-2-carboxylate)
Methyl 4,6-dichloroquinoline-2-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 4,6-dichloroquinoline-2-carboxylate
- 2-Quinolinecarboxylicacid, 4,6-dichloro-, methyl ester
- CS-0099697
- MFCD08458388
- SB68673
- 848501-96-2
- Z1134173744
- BS-24196
- AHTTVCBWDAOWBI-UHFFFAOYSA-N
- Methyl 4,6-dichloro-quinoline-2-carboxylate
- YIB50196
- EN300-129452
- DTXSID10652216
- AKOS012682482
- SCHEMBL3284191
-
- MDL: MFCD08458388
- Inchi: 1S/C11H7Cl2NO2/c1-16-11(15)10-5-8(13)7-4-6(12)2-3-9(7)14-10/h2-5H,1H3
- InChI Key: AHTTVCBWDAOWBI-UHFFFAOYSA-N
- SMILES: ClC1C=C(C(=O)OC)N=C2C=CC(=CC2=1)Cl
Computed Properties
- Exact Mass: 254.98500
- Monoisotopic Mass: 254.9853839g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 275
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 39.2Ų
Experimental Properties
- Density: 1.4±0.1 g/cm3
- Boiling Point: 367.4±37.0 °C at 760 mmHg
- Flash Point: 176.0±26.5 °C
- PSA: 39.19000
- LogP: 3.32820
- Vapor Pressure: 0.0±0.8 mmHg at 25°C
Methyl 4,6-dichloroquinoline-2-carboxylate Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Methyl 4,6-dichloroquinoline-2-carboxylate Customs Data
- HS CODE:2933499090
- Customs Data:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Methyl 4,6-dichloroquinoline-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A189004363-10g |
Methyl 4,6-dichloroquinoline-2-carboxylate |
848501-96-2 | 95% | 10g |
$598.50 | 2023-08-31 | |
| Fluorochem | 216052-1g |
Methyl 4,6-dichloroquinoline-2-carboxylate |
848501-96-2 | 95% | 1g |
£150.00 | 2022-03-01 | |
| Fluorochem | 216052-5g |
Methyl 4,6-dichloroquinoline-2-carboxylate |
848501-96-2 | 95% | 5g |
£450.00 | 2022-03-01 | |
| Fluorochem | 216052-10g |
Methyl 4,6-dichloroquinoline-2-carboxylate |
848501-96-2 | 95% | 10g |
£750.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M186907-5g |
Methyl 4,6-dichloroquinoline-2-carboxylate |
848501-96-2 | 98% | 5g |
¥2518.90 | 2023-09-01 | |
| Chemenu | CM143401-5g |
Methyl 4,6-dichloroquinoline-2-carboxylate |
848501-96-2 | 95% | 5g |
$320 | 2021-08-05 | |
| Chemenu | CM143401-10g |
Methyl 4,6-dichloroquinoline-2-carboxylate |
848501-96-2 | 95% | 10g |
$533 | 2021-08-05 | |
| TRC | M301378-100mg |
Methyl 4,6-dichloroquinoline-2-carboxylate |
848501-96-2 | 100mg |
$64.00 | 2023-05-18 | ||
| TRC | M301378-250mg |
Methyl 4,6-dichloroquinoline-2-carboxylate |
848501-96-2 | 250mg |
$98.00 | 2023-05-18 | ||
| TRC | M301378-500mg |
Methyl 4,6-dichloroquinoline-2-carboxylate |
848501-96-2 | 500mg |
$150.00 | 2023-05-18 |
Methyl 4,6-dichloroquinoline-2-carboxylate Suppliers
Methyl 4,6-dichloroquinoline-2-carboxylate Related Literature
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
-
4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on Methyl 4,6-dichloroquinoline-2-carboxylate
Methyl 4,6-Dichloroquinoline-2-Carboxylate: A Comprehensive Overview
Methyl 4,6-dichloroquinoline-2-carboxylate, with the CAS number 848501-96-2, is a compound of significant interest in the fields of organic chemistry and materials science. This compound belongs to the class of quinoline derivatives, which are widely studied due to their unique electronic properties and potential applications in various industries. The structure of Methyl 4,6-dichloroquinoline-2-carboxylate consists of a quinoline ring system with two chlorine atoms at the 4 and 6 positions and a methyl ester group at the 2 position. This configuration imparts distinct chemical and physical properties to the compound.
Recent studies have highlighted the importance of quinoline derivatives in drug discovery and material synthesis. For instance, researchers have explored the use of Methyl 4,6-dichloroquinoline-2-carboxylate as a precursor for synthesizing advanced materials with tailored electronic properties. The presence of chlorine atoms at specific positions on the quinoline ring enhances the compound's stability and reactivity, making it a valuable intermediate in organic synthesis.
In terms of synthesis, Methyl 4,6-dichloroquinoline-2-carboxylate can be prepared through various methods, including nucleophilic aromatic substitution and coupling reactions. These methods have been optimized in recent years to improve yield and purity. For example, a study published in *Journal of Organic Chemistry* demonstrated a novel approach to synthesizing this compound using microwave-assisted techniques, which significantly reduced reaction time while maintaining high efficiency.
The applications of Methyl 4,6-dichloroquinoline-2-carboxylate are diverse and continue to expand with ongoing research. In the pharmaceutical industry, this compound serves as a building block for developing bioactive molecules with potential therapeutic applications. Additionally, its unique electronic properties make it a promising candidate for use in organic electronics, such as light-emitting diodes (LEDs) and photovoltaic devices.
Recent advancements in computational chemistry have also provided deeper insights into the molecular structure and reactivity of Methyl 4,6-dichloroquinoline-2-carboxylate. Density functional theory (DFT) calculations have revealed that the chlorine substituents at positions 4 and 6 significantly influence the compound's electronic distribution, enhancing its ability to participate in various chemical reactions. These findings have been instrumental in guiding further research into its potential applications.
In conclusion, Methyl 4,6-dichloroquinoline-2-carboxylate is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure and reactivity make it an invaluable tool in organic synthesis and materials science. As research continues to uncover new properties and uses for this compound, its significance in both academic and industrial settings is expected to grow further.
848501-96-2 (Methyl 4,6-dichloroquinoline-2-carboxylate) Related Products
- 1020101-15-8(Methyl 4,8-dichloroquinoline-2-carboxylate)
- 18436-69-6(Ethyl4-chloroquinoline-2-carboxylate)
- 643044-04-6(Methyl 4,7-dichloroquinoline-2-carboxylate)
- 87802-11-7(Methyl 5-chloro-1H-indole-2-carboxylate)
- 53995-82-7(Ethyl 4,6-dichloro-1H-indole-2-carboxylate)
- 95568-79-9(3H-Benz[e]indole-2-carboxylic acid, 5-chloro-, ethyl ester)
- 1020101-33-0(Methyl 4-chloro-8-methylquinoline-2-carboxylate)
- 198696-84-3(methyl 4,6,7-trichloro-quinoline-2-carboxylate)
- 98081-84-6(Methyl 6-chloro-1H-indole-2-carboxylate)
- 53590-46-8(Ethyl 4-chloro-1H-indole-2-carboxylate)